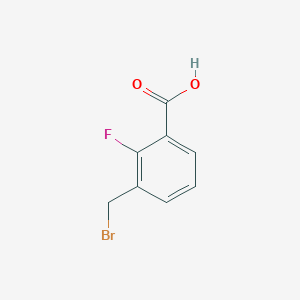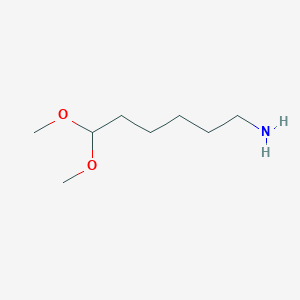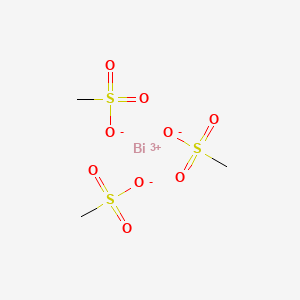
methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorocarbonyl group and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Solvent selection and purification steps are crucial to obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl chloride:
Methanol: Used for esterification.
Lithium aluminum hydride: Used for reduction reactions.
Acids and bases: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from nucleophilic substitution with alcohols.
Carboxylic acids: Formed from hydrolysis of the ester group.
Hydroxymethyl derivatives: Formed from reduction of the chlorocarbonyl group.
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-1H-pyrazole-3-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks both the chlorocarbonyl and methyl ester groups, making it less versatile in synthetic applications.
Uniqueness
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLMOMAZTDZRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599108 |
Source


|
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203792-49-8 |
Source


|
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














